Benzoylthio-O-methyl ester carbamic acid
Overview
Description
Benzoylthio-O-methyl ester carbamic acid, also known as N-Benzoylthiocarbamic-O-methylester, is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by its benzoylthio group attached to a carbamic acid ester, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylthio-O-methyl ester carbamic acid typically involves the reaction of benzoyl chloride with O-methyl thiocarbamate under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Benzoylthio-O-methyl ester carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzoylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoylthio or ester derivatives.
Scientific Research Applications
Benzoylthio-O-methyl ester carbamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoylthio-O-methyl ester carbamic acid involves its interaction with specific molecular targets. The benzoylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Carbamate esters: Such as ethyl carbamate and methyl carbamate.
Thiocarbamates: Such as thiocarbamic acid esters.
Comparison: Benzoylthio-O-methyl ester carbamic acid is unique due to the presence of both benzoyl and thiocarbamate groups, which confer distinct chemical reactivity and biological activity compared to other carbamate esters and thiocarbamates. Its dual functional groups allow it to participate in a broader range of chemical reactions and potentially exhibit more diverse biological activities .
Properties
IUPAC Name |
O-methyl N-benzoylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(13)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXJGJVBDLRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376203 | |
Record name | Benzoylthio-O-methyl ester carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-48-7 | |
Record name | NSC24637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoylthio-O-methyl ester carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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